molecular formula C15H17FN4 B2932694 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine CAS No. 2329079-04-9

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine

Cat. No.: B2932694
CAS No.: 2329079-04-9
M. Wt: 272.327
InChI Key: BUFZZYRGSMXVKW-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperazine core linked to a methylpyrimidine group, a structural motif found in bioactive molecules targeting the central nervous system. Compounds containing the 1-(2-fluorophenyl)piperazine moiety are frequently investigated as precursors or analogues in the development of ligands for various neurological targets . The piperazine ring is a common feature in many pharmaceuticals, known to positively modulate a compound's pharmacokinetic properties and is found in agents with a range of activities, including antipsychotic and antidepressant effects . Research into structurally similar molecules indicates potential application in the study of equilibrative nucleoside transporters (ENTs) . In particular, analogues with a fluorophenyl group attached to the piperazine ring have shown inhibitory activity against ENT1 and ENT2, which play vital roles in nucleotide synthesis and the regulation of adenosine function . The presence of a halogen substituent on the phenyl ring of the piperazine moiety has been identified as essential for this inhibitory activity . This compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4/c1-12-6-7-17-15(18-12)20-10-8-19(9-11-20)14-5-3-2-4-13(14)16/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFZZYRGSMXVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the reaction of 2-fluorophenylpiperazine with 4-methylpyrimidine under specific conditions. One common method includes the use of sodium hydride and sodium methoxide as reagents . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction control ensures the consistent quality and yield of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Quinoline-Carbonyl-Piperazine Derivatives ()

Compounds like D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) share the 2-fluorophenyl-piperazine motif but replace the pyrimidine core with a quinoline-carbonyl system. However, this structural difference reduces electronic similarity to the pyrimidine-based target compound. NMR data for D10 (δ 7.85 ppm for quinoline protons) highlights distinct chemical environments compared to pyrimidine derivatives .

Thieno[3,2-d]pyrimidine Derivatives ()

Thieno[3,2-d]pyrimidine scaffolds, as in GDC-0941 () and 5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (), fuse a thiophene ring to pyrimidine, increasing planarity and rigidity. These modifications enhance kinase inhibitory activity (e.g., PI3K inhibition by GDC-0941, IC₅₀ = 3 nM) but reduce metabolic stability compared to simpler pyrimidines .

Piperazine Substituent Modifications

4-Methylpyrimidine with Piperidin-1-yl ()

The compound 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine replaces the piperazine moiety with piperidine, eliminating one nitrogen atom. This reduces hydrogen-bonding capacity and alters basicity (piperidine pKₐ ~11 vs.

Trifluoromethyl-Pyrimidine with Thiazole-Piperazine ()

2-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine introduces a trifluoromethyl group at the 4-position and a thiazole-methyl side chain. The electron-withdrawing CF₃ group increases metabolic resistance, while the thiazole enhances π-π stacking, as seen in kinase inhibitors .

Aryl Group Variations on Piperazine

4-Chlorophenyl and 3-Methylphenyl Substituents ()

The compound 5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine substitutes the 2-fluorophenyl group with 3-methylphenyl. The methyl group increases hydrophobicity, while chlorine introduces electronegativity, both influencing receptor binding kinetics .

4-Fluorobenzyl-Piperazine ()

2-{[4-(4-Fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine uses a 4-fluorobenzyl group on piperazine, creating a flexible linker. This design is common in CNS-targeting agents, but the imidazopyridine core diverges from pyrimidine .

Dopamine D4 Receptor Antagonists ()

Compounds like S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) and L 745,870 demonstrate high D4 receptor selectivity (Ki = 2.4–2.5 nM). Their indan and pyrrolopyridine cores differ from pyrimidine but highlight the importance of piperazine-aryl motifs in achieving subtype selectivity .

Kinase Inhibitors ()

GDC-0941 () and related thieno[3,2-d]pyrimidines () show potent PI3K inhibition, underscoring the role of fused heterocycles in enhancing potency. However, their complexity may limit synthetic accessibility compared to simpler pyrimidines .

Biological Activity

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Formula : C16H19FN4
  • Molecular Weight : 286.35 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, analogues of pyrimidine derivatives have been shown to act as potent inhibitors against chikungunya virus (CHIKV). These compounds demonstrated a selectivity index greater than 61, indicating their potential as effective antiviral agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research focusing on related piperazine derivatives has revealed that the presence of specific substituents can enhance antiviral activity. For example, the introduction of a fluorine atom at the para position of the phenyl ring significantly improves the compound's efficacy against viral strains .

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit viral replication. The mechanism involves interaction with viral proteins, disrupting their function and preventing the virus from proliferating. Such findings suggest that this compound could be further developed into a therapeutic agent against viral infections.

Study on Chikungunya Virus Inhibition

A key study involved synthesizing a series of pyrimidine derivatives, including this compound, which were tested for their inhibitory effects on CHIKV. The results indicated that these compounds not only inhibited viral replication but also displayed a favorable safety profile in cell cultures .

Comparative Analysis of Related Compounds

A comparative analysis was conducted on various piperazine derivatives to evaluate their biological activities. The results are summarized in the following table:

Compound NameActivity TypeSelectivity IndexReference
This compoundAntiviral (CHIKV)>61
1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamideNK(1) Receptor AntagonistHigh
Other Pyrimidine DerivativesVarious Viral InhibitionsVariable

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